![molecular formula C14H14N4O4 B11437286 7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11437286.png)
7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, pharmacology, and material sciences. This compound features a triazolo-pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green solvents and recyclable catalysts is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a subject of extensive research:
1. Anticancer Activity
Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance, studies have shown certain derivatives exhibit IC50 values in the low micromolar range against CDK-2, suggesting potential as anticancer agents .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its structural properties allow it to interfere with microbial growth mechanisms effectively. This activity is attributed to its ability to inhibit key enzymes involved in bacterial metabolism .
3. Anti-inflammatory Effects
Studies suggest that the compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This property is particularly relevant in the context of chronic inflammatory diseases .
Case Studies
Several studies have investigated the applications of this compound:
Study 1: Anticancer Activity
A recent study explored the anticancer potential of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that further investigations into its mechanism could lead to the development of effective anticancer therapies .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 15-30 µg/mL, demonstrating its potential as an antimicrobial agent .
Comparative Data Table
The following table summarizes key findings regarding the applications and biological activities of this compound:
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-Dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(4-Methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(4-Bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
What sets 7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid apart from similar compounds is its specific substitution pattern on the aromatic ring. The presence of methoxy groups at the 3 and 4 positions enhances its biological activity and makes it a more potent inhibitor of certain enzymes compared to its analogs .
Biological Activity
7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of interest due to its potential pharmacological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.
Chemical Structure and Properties
- Chemical Formula : C14H15N5O4
- Molecular Weight : 301.30 g/mol
- CAS Number : [insert CAS number if available]
The compound features a triazole ring fused with a pyrimidine structure and is substituted with a dimethoxyphenyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Case Study 1 : A study evaluated various triazolo-pyrimidine derivatives for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and Hep3B (liver cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity. Specifically, it was found to induce apoptosis in Hep3B cells by activating caspase pathways .
-
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
Compound Cell Line IC50 (µM) Mechanism of Action This compound Hep3B 5.0 Caspase activation Compound A HeLa 8.0 Cell cycle arrest (G2/M phase) Compound B Caco-2 10.0 Apoptosis induction
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been well documented:
- Case Study 2 : In vitro studies showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 250 to 500 µg/mL against standard strains like E. coli and S. aureus .
-
Table 2: Antimicrobial Activity of Selected Compounds
Compound Bacterial Strain MIC (µg/mL) This compound E. coli 250 Compound C S. aureus 300 Compound D Pseudomonas aeruginosa 500
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may also exhibit:
- Antioxidant Activity : Studies have suggested that certain triazole derivatives possess antioxidant properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some pyrimidine derivatives have shown promise in reducing inflammation in preclinical models.
Properties
Molecular Formula |
C14H14N4O4 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c1-21-11-4-3-8(5-12(11)22-2)10-6-9(13(19)20)17-14-15-7-16-18(10)14/h3-7,10H,1-2H3,(H,19,20)(H,15,16,17) |
InChI Key |
VJWKNAQDLGZJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC |
Origin of Product |
United States |
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